
5-Bromo-3-methylpyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-methylpyrazine-2-carbonitrile: is an organic compound with the molecular formula C6H4BrN3 and a molecular weight of 198.02 g/mol It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features a bromine atom and a nitrile group attached to the pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methylpyrazine-2-carbonitrile typically involves the bromination of 3-methylpyrazine-2-carbonitrile. One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of 3-methylpyrazine-2-carbonitrile with a brominating agent in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-3-methylpyrazine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reaction conditions typically involve solvents like ethanol or acetonitrile and moderate temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in solvents like ether or tetrahydrofuran.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and amines.
Oxidation Products: Oxidized derivatives such as pyrazine oxides.
Reduction Products: Reduced derivatives such as pyrazine amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-3-methylpyrazine-2-carbonitrile is used as a building block in organic synthesis. It is employed in the synthesis of various heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the structure-activity relationships of pyrazine derivatives.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and pigments. Its unique chemical properties make it valuable in the development of new materials and chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 5-Bromo-3-nitropyridine-2-carbonitrile
- 5-Bromopyrazine-2-carbonitrile
- 5-Bromo-3-nitropyridine-2-carbonitrile
Comparison: Compared to similar compounds, 5-Bromo-3-methylpyrazine-2-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group on the pyrazine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity. For example, the methyl group in this compound can influence its lipophilicity and interaction with biological membranes, making it potentially more effective in certain applications compared to its analogs .
Eigenschaften
Molekularformel |
C6H4BrN3 |
|---|---|
Molekulargewicht |
198.02 g/mol |
IUPAC-Name |
5-bromo-3-methylpyrazine-2-carbonitrile |
InChI |
InChI=1S/C6H4BrN3/c1-4-5(2-8)9-3-6(7)10-4/h3H,1H3 |
InChI-Schlüssel |
WHOMHBZOQRYPLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CN=C1C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


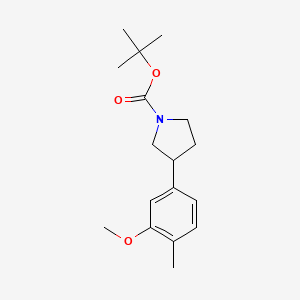
![Spiro[fluorene-9,7'-fluoreno[4,3-b]benzofuran]](/img/structure/B13660195.png)

![5-[2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13660203.png)
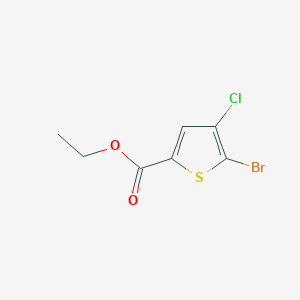
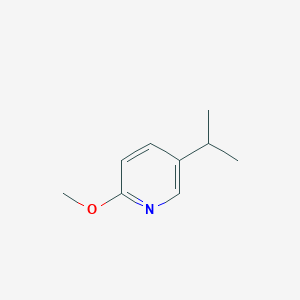
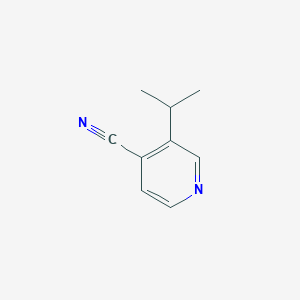
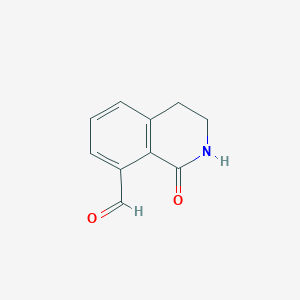
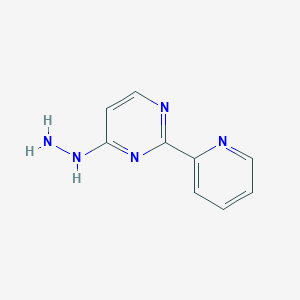
![(2S,4S)-1-[(tert-butoxy)carbonyl]-4-[(thiophen-2-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13660227.png)
![10,16-bis[3,5-bis[3,5-bis(trifluoromethyl)phenyl]phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B13660232.png)

